![molecular formula C25H24N2O2S B6514699 4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687581-50-6](/img/structure/B6514699.png)
4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
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Description
4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is 416.15584919 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Cytotoxicity : Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) compared to the standard drug sorafenib. Compounds 14 and 15 showed the best cytotoxic activities .
- Enzymatic Inhibition : Some compounds demonstrated significant inhibitory activity against CDK2/cyclin A2, making them potential anti-proliferative agents .
Antimicrobial Properties
While specific studies on AKOS001767730’s antimicrobial properties are limited, related compounds with similar structures have shown promise:
- Triazoles : 1,2,3-triazoles and their derivatives exhibit antimicrobial activity. Although not directly studied for AKOS001767730, this class of compounds holds potential for developing antimicrobial agents .
Suzuki–Miyaura Coupling Reagents
The AKOS001767730 scaffold contains a benzyl group, which can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. Organoboron reagents, including those with benzyl moieties, play a crucial role in this process .
Toxicity and Reproductive Hazards
It’s essential to consider safety aspects. AKOS001767730 (specifically, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-butan-1-one) is classified as toxic for reproduction (category 1B) and may damage the unborn child .
Potential Tuberculosis Treatment
Although not directly studied for AKOS001767730, related pyrazine-2-carboxamide derivatives have exhibited potent anti-tubercular activity. These compounds could serve as a starting point for further investigation .
Synthesis of Diaryl Sulfides
The benzyl group in AKOS001767730 can participate in the synthesis of diaryl sulfides. These compounds have diverse applications, including pharmaceuticals and materials science .
properties
IUPAC Name |
3-benzyl-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-17-11-13-19(14-12-17)16-27-24-22(20-9-5-6-10-21(20)30-24)23(28)26(25(27)29)15-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWAVYSOKXVGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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